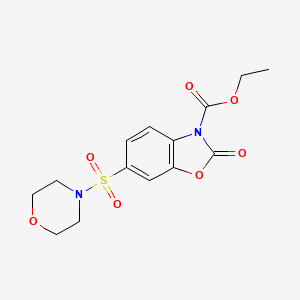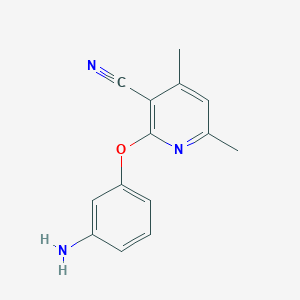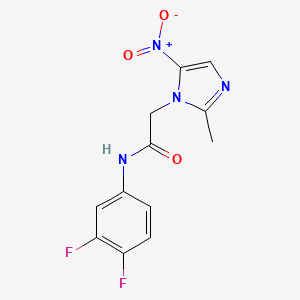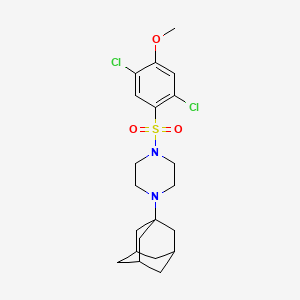![molecular formula C23H28ClN5O B11510108 3-(4-chloro-6-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,3,5-triazin-2-yl)-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one](/img/structure/B11510108.png)
3-(4-chloro-6-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-1,3,5-triazin-2-yl)-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-CHLORO-6-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-1,3,5-TRIAZIN-2-YL)-2,3,4,5,6,6A-HEXAHYDRO-1,5-METHANO-3-BENZAZOCIN-7(1H)-ONE is a complex organic compound with a unique structure that combines a triazine ring, a cyclohexene moiety, and a benzazocinone framework
Preparation Methods
The synthesis of 3-(4-CHLORO-6-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-1,3,5-TRIAZIN-2-YL)-2,3,4,5,6,6A-HEXAHYDRO-1,5-METHANO-3-BENZAZOCIN-7(1H)-ONE involves multiple steps. The key steps include:
Formation of the triazine ring: This can be achieved through the reaction of cyanuric chloride with an appropriate amine.
Introduction of the cyclohexene moiety: This step involves the reaction of the triazine intermediate with a cyclohexene derivative.
Formation of the benzazocinone framework: This is typically achieved through a cyclization reaction involving the triazine-cyclohexene intermediate.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs.
Chemical Reactions Analysis
3-(4-CHLORO-6-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-1,3,5-TRIAZIN-2-YL)-2,3,4,5,6,6A-HEXAHYDRO-1,5-METHANO-3-BENZAZOCIN-7(1H)-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the triazine ring can be substituted with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Its structural features may make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-CHLORO-6-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-1,3,5-TRIAZIN-2-YL)-2,3,4,5,6,6A-HEXAHYDRO-1,5-METHANO-3-BENZAZOCIN-7(1H)-ONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .
Comparison with Similar Compounds
Similar compounds to 3-(4-CHLORO-6-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-1,3,5-TRIAZIN-2-YL)-2,3,4,5,6,6A-HEXAHYDRO-1,5-METHANO-3-BENZAZOCIN-7(1H)-ONE include other triazine derivatives and benzazocinone compounds. What sets this compound apart is the combination of these two structural motifs, which may confer unique properties and applications. Similar compounds include:
Triazine derivatives: Compounds with a triazine ring, such as cyanuric chloride.
Benzazocinone derivatives: Compounds with a benzazocinone framework, such as certain alkaloids.
This unique combination of structural features makes 3-(4-CHLORO-6-{[2-(1-CYCLOHEXEN-1-YL)ETHYL]AMINO}-1,3,5-TRIAZIN-2-YL)-2,3,4,5,6,6A-HEXAHYDRO-1,5-METHANO-3-BENZAZOCIN-7(1H)-ONE a compound of significant interest in various research fields.
Properties
Molecular Formula |
C23H28ClN5O |
|---|---|
Molecular Weight |
426.0 g/mol |
IUPAC Name |
11-[4-chloro-6-[2-(cyclohexen-1-yl)ethylamino]-1,3,5-triazin-2-yl]-11-azatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C23H28ClN5O/c24-21-26-22(25-10-9-15-5-2-1-3-6-15)28-23(27-21)29-13-16-11-17(14-29)18-7-4-8-20(30)19(18)12-16/h4-5,7-8,16-17,19H,1-3,6,9-14H2,(H,25,26,27,28) |
InChI Key |
BBGIVEMFBHJTPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC2=NC(=NC(=N2)Cl)N3CC4CC(C3)C5=CC=CC(=O)C5C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2,4-Bis(3,4-dichlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone](/img/structure/B11510039.png)
![Ethyl 5-ethyl-4-phenyl-2-{[1,1,1-trifluoro-3-methoxy-3-oxo-2-(propanoylamino)propan-2-yl]amino}thiophene-3-carboxylate](/img/structure/B11510044.png)
![3-[4-(dimethylamino)phenyl]-5-thioxo-6-[3-(trifluoromethyl)phenyl]tetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11510050.png)
![Methyl 3-[(2,4-dioxopentan-3-yl)sulfanyl]-3,3-difluoro-2-(trifluoromethyl)propanoate](/img/structure/B11510057.png)

![7-chloro-6,8-dimethyl-3-thia-5,11,12,13,20-pentazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,11,14,16,18-nonaene](/img/structure/B11510070.png)
![1-[6-(Morpholine-4-sulfonyl)-2,3-dihydro-indol-1-yl]-ethanone](/img/structure/B11510081.png)
![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B11510088.png)
![N'-acetyl-2-hydroxy-2,2-bis(4-methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]acetohydrazide](/img/structure/B11510096.png)

![1-(3,4-Dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B11510104.png)

![N-[4-[chloro(difluoro)methoxy]phenyl]-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11510109.png)
